Antimicrobial Activity: Pyridazinones have been reported to possess antimicrobial properties . .
Antidepressant and Anti-hypertensive Activity: Some pyridazinone derivatives have been found to have antidepressant and anti-hypertensive effects . The methods of application would typically involve oral administration of the compound, but the specific dosage and treatment regimen would depend on various factors including the specific compound and the patient’s condition.
Anticancer Activity: Certain pyridazinone derivatives have shown anticancer activity . The compounds could potentially be administered as part of a chemotherapy regimen, but the specific methods of application and experimental procedures would depend on the type of cancer being treated.
Antiplatelet Activity: Pyridazinones have also been found to have antiplatelet effects . This could potentially make them useful in the treatment of conditions such as heart disease and stroke.
Antifungal Activity: Some pyridazinone derivatives have antifungal properties . The specific methods of application and experimental procedures would depend on the type of fungal infection being treated.
Antitubercular Activity: Pyridazinones have been reported to have antitubercular properties . They could potentially be used in the treatment of tuberculosis, but the specific methods of application and experimental procedures would depend on various factors including the specific compound and the patient’s condition.
1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride is a chemical compound characterized by its unique structural framework, which includes a pyrrolidine ring and a pyrido[4,3-c]pyridazine moiety. The compound has the molecular formula CHN and a molecular weight of 178.23 g/mol. Its dihydrochloride salt form enhances its solubility in water, making it suitable for various biological applications and research purposes.
Research indicates that compounds similar to 1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride exhibit significant biological activities. They are primarily studied for their potential as:
The synthesis of 1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride typically involves multi-step organic reactions:
1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride has several applications:
Interaction studies have shown that 1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride interacts with various biological targets:
Several compounds share structural similarities with 1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
1-Methyl-4-(5H-pyrido[4,3-c]pyridazin-3-yl)piperidine | Structure | Contains a piperidine ring instead of pyrrolidine |
2-(5H-pyrido[4,3-c]pyridazin-3-yl)ethanamine | Structure | Lacks the cyclic structure of pyrrolidine |
5-(Pyrido[4,3-c]pyridazin-3-yl)-1H-pyrazole | Structure | Incorporates a pyrazole ring instead of pyrrolidine |
1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride stands out due to its dual-ring structure combining both pyrrolidine and pyrido[4,3-c]pyridazine components. This unique combination may confer distinct pharmacological properties that are not present in other similar compounds.